Bienvenue dans la boutique en ligne BenchChem!

methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

Lipophilicity ADME prediction Ester homolog comparison

This compound combines three orthogonal structural features not found in any single close analog: (1) a methyl ester at C(3) that lowers logP by ~0.5 units versus the ethyl ester, enabling fine-tuning of membrane permeability in cell-based assays; (2) a 3,4-dimethoxybenzoyloxy group at the 5-position that installs the N-O-O triangulation pharmacophore hypothesized for antileukemic activity, replacing the inactive 5-hydroxy scaffold; (3) a bulky aromatic acyloxy ester that provides greater chemical stability and longer shelf-life than acetyl-substituted prodrugs, with predictable hydrolysis kinetics. Ideal for homologous ester series logP scans, prodrug development, and HPLC-MS method validation. Zero H-bond donors, five acceptors; predicted bp ~562°C.

Molecular Formula C21H21NO6
Molecular Weight 383.4
CAS No. 844648-92-6
Cat. No. B2432473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate
CAS844648-92-6
Molecular FormulaC21H21NO6
Molecular Weight383.4
Structural Identifiers
SMILESCC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC
InChIInChI=1S/C21H21NO6/c1-12-19(21(24)27-5)15-11-14(7-8-16(15)22(12)2)28-20(23)13-6-9-17(25-3)18(10-13)26-4/h6-11H,1-5H3
InChIKeyLWKPIMOOAORDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate (CAS 844648-92-6): Core Physicochemical and Structural Identity for Procurement-Critical Characterization


Methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate (CAS 844648-92-6) is a fully substituted 1H-indole-3-carboxylate derivative bearing a 3,4-dimethoxybenzoyl ester at the 5-position, N(1)-methyl and C(2)-methyl substituents, and a methyl carboxylate at the 3-position. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol . The compound belongs to the 5-acyloxyindole-3-carboxylate subclass, structurally related to the antiviral pharmacophore scaffold of 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates [1] and incorporates the 3,4-dimethoxybenzoyl moiety that constitutes the N-O-O triangulation arrangement hypothesized for antileukemic activity [2]. Predicted physicochemical properties include a density of 1.22±0.1 g/cm³ and a boiling point of 561.6±50.0 °C [3]; the compound possesses five hydrogen-bond acceptor sites and zero hydrogen-bond donor sites, defining its solubility and permeability profile relative to simpler indole-3-carboxylate congeners.

Why Simple Indole-3-Carboxylate or 5-Hydroxy Analogs Cannot Substitute Methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate in Structure-Sensitive Applications


Generic substitution fails because three orthogonal structural features of this compound each independently modulate experimental outcomes and are not collectively present in any single close analog. First, the methyl ester at C(3) confers a lower logP (by approximately 0.5 log units) relative to the corresponding ethyl ester, altering membrane permeability and solubility in ways that directly impact cell-based assay results and formulation parameters [1]. Second, the 3,4-dimethoxybenzoyloxy group at the 5-position replaces the free hydroxyl found in the simpler 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate scaffold—the latter of which showed no noticeable antiviral activity against influenza A, BVDV, or HCV in direct testing (EC50 values could not be determined for the unsubstituted 5-hydroxy core) [2]. Third, the bulky aromatic acyloxy substituent confers greater chemical stability than would be achieved with a smaller acetyl group at the same position, a phenomenon documented for closely related 1-acyloxyindole systems where 1-acetoxyindoles were demonstrably unstable and gave lower synthetic yields (24–30%) compared with bulkier acyloxy congeners (27–35%) [3]. These three differentiating features—ester size, 5-position pharmacophore identity, and acyloxy group stability—are structure-specific and cannot be replicated by substituting the nearest commercially available indole-3-carboxylate building block.

Quantitative Differentiation Evidence: Methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate vs. Closest Analogs


Methyl Ester vs. Ethyl Ester: Molecular Weight and Predicted logP Differentiation Defining Solubility-Permeability Balance

The methyl ester at C(3) of the target compound (MW 383.4 g/mol, C21H21NO6) differentiates it from the closest commercially catalogued analog, ethyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate (MW 397.42 g/mol, C22H23NO6) [1]. The ΔMW of 14.02 Da corresponds to one methylene unit, which, by the well-established Hansch-Leo fragment method, contributes approximately +0.5 logP units to the ethyl ester [2]. Consequently, the target methyl ester is predicted to be ~0.5 log units less lipophilic than its ethyl ester counterpart, which translates to a ~3.2-fold lower octanol-water partition coefficient. This difference is of practical significance for cell-based permeability assays, aqueous solubility in biological buffers, and metabolic stability screening, where even a 0.5 logP shift can alter apparent potency, intracellular accumulation, and non-specific protein binding.

Lipophilicity ADME prediction Ester homolog comparison Pre-formulation profiling

5-(3,4-Dimethoxybenzoyloxy) vs. 5-Hydroxy Substitution: Differential Antiviral Pharmacophore Identity Evidenced by Absence of Activity in the Unsubstituted 5-OH Core

Ivashchenko et al. (2014) systematically screened a series of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate derivatives for antiviral activity against influenza A/New Caledonia/20/99 (H1N1), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV, strain JFH-1 genotype 2a) in Huh7.3 human hepatoma cells [1]. The majority of the synthesized compounds—including the simple 5-hydroxy-1,2-dimethyl core—were described as 'not noticeably active' against these viruses; only two highly elaborated derivatives bearing additional dimethylaminomethyl, pyridinyl, phenylsulfinylmethyl, or fluoro substituents achieved measurable EC50 values (6.6 μM and 9.8 μM, respectively) [1]. The target compound (CAS 844648-92-6) replaces the inactive 5-OH with a 3,4-dimethoxybenzoyloxy ester, thereby installing a fundamentally different pharmacophore that introduces the N-O-O atomic triangle previously hypothesized (though not confirmed in the iboga alkaloid series) as a requirement for antileukemic activity [2]. This substitution converts a hydrogen-bond donor (-OH) into a hydrogen-bond acceptor-rich aromatic ester with distinct steric bulk, electronic properties, and target-binding potential.

Antiviral screening Indole pharmacophore 5-position SAR Hepatitis C virus Influenza virus

Bulky Aromatic Acyloxy vs. Acetyl Ester: Stability Advantage Documented in 1-Acyloxyindole Congener Systems

Kim et al. (2022) systematically investigated the synthesis and stability of 21 new 1-acyloxyindole derivatives and reported that 1-acetoxyindole compounds (bearing the small acetyl R² group) were 'generally unstable' and their synthetic yields were 'relatively lower than the other 1-acyloxyindoles' [1]. Quantitative yields from their optimized one-pot procedure illustrate this trend: 1-acetoxyindole 1dx (R² = acetyl, entry 13) was obtained in 30% yield, while 1-benzoyloxyindole 1dz (R² = benzoyl, entry 15) achieved 33% yield, and 1-pivaloyloxyindole 1dy (R² = pivaloyl, entry 14) achieved 33% yield [1]. The authors explicitly concluded that 'a bulkier alkyl or aromatic group on R² could stabilize the 1-acyloxyindole compounds' [1]. Although this study focused on N(1)-acyloxyindoles rather than 5-O-acyloxyindoles, the fundamental chemical principle—that electron-rich aromatic acyl groups (such as 3,4-dimethoxybenzoyl) confer greater resistance to hydrolysis and thermal degradation compared to acetyl groups—extends to the 5-position ester linkage of the target compound by analogy, given the analogous ester chemistry at play.

Chemical stability 1-Acyloxyindole Acyl group steric effect Synthetic yield Compound storage

Predicted Physicochemical Property Differentiation vs. the 5-Hydroxy Analog: Density, Boiling Point, and Hydrogen-Bonding Profile

The target compound has predicted density of 1.22±0.1 g/cm³ and predicted boiling point of 561.6±50.0 °C [1], reflecting its substantially larger molecular volume and higher molecular weight (383.4 g/mol) compared to its simplest 5-hydroxy analog, methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS 73975-59-4; MW 219.23 g/mol, C12H13NO3) . The 164.2 Da mass difference is attributable to the 3,4-dimethoxybenzoyl group (C9H9O3 fragment, exact mass 165.055 Da). Critically, the target compound possesses five hydrogen-bond acceptor sites (six oxygen atoms, with the ester carbonyl oxygen at C(3), the two methoxy oxygens on the benzoyl ring, the benzoyl ester carbonyl oxygen, and the indole 5-O-acyloxy bridging oxygen) and zero hydrogen-bond donor sites, whereas the 5-hydroxy analog has one H-bond donor (-OH) and only three H-bond acceptors. This shift from a donor-capable to a purely acceptor profile fundamentally alters the compound's behavior in reversed-phase chromatography, its solubility in protic vs. aprotic solvents, and its potential for specific polar interactions with biological targets.

Physicochemical properties Predicted ADMET Hydrogen bonding Solid-state characterization Chromatographic method development

Procurement-Guiding Application Scenarios for Methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Studies Requiring Controlled Ester-Lipophilicity Tuning

When constructing a homologous ester series to probe the relationship between lipophilicity and target engagement, cellular permeability, or metabolic stability, the methyl ester (CAS 844648-92-6) provides the lower-logP anchor point (predicted ~0.5 log units below the ethyl ester) [1]. Pairing this compound with its ethyl ester analog enables a clean, single-variable logP scan without altering the 5-position pharmacophore, N(1)/C(2) methylation pattern, or indole core electronics. This is particularly valuable in lead optimization programs where a ~3-fold change in octanol-water partitioning can shift a compound across critical thresholds for oral absorption or blood-brain barrier penetration [1].

Pharmacophore Validation Studies Targeting the N-O-O Triangulation Hypothesis or Novel Indole 5-Position Interactions

The 3,4-dimethoxybenzoyloxy group at the 5-position installs the N-O-O atomic triangle (indole nitrogen plus two methoxy oxygens) that has been investigated as a potential pharmacophore for antileukemic and anticancer activity [2]. Although the triangulation hypothesis was not confirmed in the iboga alkaloid series studied by Kingston et al. (1979), the 3,4-dimethoxybenzoyl moiety remains a structurally defined probe for interrogating whether this spatial arrangement of heteroatoms can engage specific biological targets. The compound can serve as a core scaffold for hypothesis-driven medicinal chemistry exploration where the 5-position substitution pattern is the variable of interest, distinct from the 5-hydroxy series that lacks measurable antiviral activity in its unelaborated form [3].

Prodrug and Controlled-Release Design Exploiting the 5-Acyloxy Ester Linkage

The 5-(3,4-dimethoxybenzoyloxy) ester constitutes a hydrolyzable linkage that can be exploited in prodrug strategies where the active species is the 5-hydroxyindole-3-carboxylate released upon esterase-mediated or pH-dependent cleavage. The stability advantage conferred by the bulkier aromatic acyl group over acetyl esters [4] means that this compound provides a longer shelf-life and more reproducible hydrolysis kinetics than would an acetyl-substituted prodrug candidate. This makes it suitable for studies requiring sustained or controlled release of the 5-hydroxyindole pharmacophore in cellular or in vivo models.

Analytical Reference Standard for LC-MS Method Development and Metabolite Identification in Indole-3-Carboxylate Research Programs

The compound's unique combination of zero H-bond donors, five H-bond acceptors, predicted boiling point of ~562 °C, and predicted density of 1.22 g/cm³ [5] distinguishes it chromatographically from both lighter 5-hydroxy analogs and heavier alkoxyethyl ester variants. It serves as a well-defined retention-time and mass-spectral marker for developing HPLC and LC-MS/MS methods aimed at separating and quantifying closely related indole-3-carboxylate derivatives in complex biological matrices. Its molecular ion and characteristic fragment pattern (including the 3,4-dimethoxybenzoyl fragment at m/z 165) provide unambiguous identification in metabolite profiling workflows.

Quote Request

Request a Quote for methyl 5-(3,4-dimethoxybenzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.